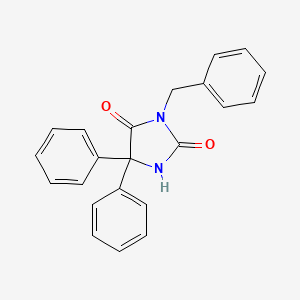

3-Benzyl-5,5-diphenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

34657-67-5 |

|---|---|

Molecular Formula |

C22H18N2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-benzyl-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C22H18N2O2/c25-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)23-21(26)24(20)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,26) |

InChI Key |

IKGOBAYQCFFAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 5,5-Diphenylimidazolidine-2,4-dione with Benzyl Chloride

The most direct and well-documented method for preparing 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione with benzyl chloride under basic conditions:

- Reactants : 5,5-diphenylimidazolidine-2,4-dione (1 equivalent), benzyl chloride (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of tetrabutylammonium bromide.

- Solvent : Dimethylformamide (DMF), 20 mL per gram of starting material.

- Conditions : The reaction mixture is heated under reflux for 3 hours.

- Workup : After completion (monitored by thin-layer chromatography), the solid material is filtered off, and the solvent is evaporated under vacuum.

- Purification : The crude product is purified by recrystallization from ethanol.

- Yield : Approximately 69%.

- Product : Colorless block-like crystals of this compound.

This method is supported by crystallographic studies confirming the structure and purity of the product through X-ray crystallography and other analytical techniques.

| Step | Details |

|---|---|

| Starting Material | 5,5-diphenylimidazolidine-2,4-dione |

| Alkylating Agent | Benzyl chloride |

| Base | Potassium carbonate |

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 3 hours reflux |

| Purification | Recrystallization from ethanol |

| Yield | 69% |

Derivative Syntheses via Reflux with Various Acids

A series of derivatives of this compound have been synthesized by reacting a precursor, 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione, with various carboxylic acids or related compounds under reflux conditions in ethanol. These reactions typically proceed as follows:

- Reactants : 2 grams of the precursor compound and 2 grams or 2 mL of the acid derivative.

- Solvent : 25 mL ethanol.

- Conditions : Reflux for 3 hours.

- Workup : Cooling, addition of 50 mL ice-cold water, standing for 5 minutes, filtration.

- Purification : Recrystallization from ethanol or water depending on the product.

These reactions yield a variety of substituted this compound derivatives with different functional groups, such as hydroxy, carbamoyl, and phenylamino substituents. The derivatives have been characterized by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and molecular weight determination.

Examples of Acid Reactants and Corresponding Derivatives

Analytical Data Summary

| Parameter | Typical Values / Observations |

|---|---|

| FTIR Peaks | Aromatic C=C stretch ~1630 cm⁻¹; C=O stretch (aryl ketone or amide) ~1718-1742 cm⁻¹; N-H stretch ~3229-3267 cm⁻¹ |

| 1H NMR Signals | Aromatic protons between 6.6-8.5 ppm; N-H singlets ~10-12.7 ppm; CH2 groups ~3.3-5.5 ppm |

| Molecular Weights | Range from approximately 442 to 534 g/mol depending on derivative |

| Reaction Time | Typically 3 hours reflux |

| Solvent for Purification | Ethanol or water depending on solubility |

| Yields | Generally moderate to good (e.g., 69% for benzylation) |

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of solvents like DMF or dichloromethane (DCM) and bases such as K2CO3.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl or phenyl-substituted derivatives, while oxidation or reduction can lead to different imidazolidine derivatives .

Scientific Research Applications

While the search results do not focus specifically on the applications of "3-Benzyl-5,5-diphenylimidazolidine-2,4-dione", they do provide information on the uses and properties of related compounds, particularly 5,5-diphenylimidazolidine-2,4-dione derivatives, which can be relevant.

5,5-Diphenylimidazolidine-2,4-dione and its Derivatives

5,5-Diphenylimidazolidine is a heterocyclic hydrocarbon featuring unique structural characteristics . This structure serves as a foundation for creating various derivatives with a wide range of applications, especially in medicinal chemistry .

Antimicrobial Activity

Several derivatives of 5,5-diphenylimidazolidine-2,4-dione have demonstrated significant antifungal activity . In particular, compounds like 1-[3-(oxo (phenyl amino)acetic acid)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (BJ) and 1-[3- N -Phenyl-2-nitroaniline)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (BE) have shown effectiveness against Candida albicans . Compound BJ has also exhibited greater antifungal action against Aspergillus niger compared to Griseofulvin and other common medications . This suggests potential applications in treating fungal infections .

Other Biological Activities

5,5-diphenylimidazolidine-2,4-dione derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, anti-tubercular, anti-hypertensive, anti-convulsant, and anti-viral properties . The anticonvulsant activity of hydantoin derivatives is mediated by their interaction with and inhibition of brain Na+ channels . Some derivatives have shown antitumor activity and antiproliferative effects against human colon carcinoma cells, as well as antibacterial activities . Additionally, they have demonstrated antioxidant effects and potential as antiarrhythmic agents and HIV protease inhibitors .

Modification and Drug Design

The 5,5-diphenyl-imidazolidine-2,4-dione structure is well-suited for pharmaceutical use because it has a long shelf life but can be easily broken down in the body . The molecule can undergo nucleophilic substitution reactions, making it possible to modify its core structure and properties . Researchers have also created water-soluble prodrugs of 5,5-diphenyl-imidazolidine-2,4-dione by attaching appropriate side chains at the imidic group N3-H .

Synthesis

Various methods exist for synthesizing 5,5-diphenylimidazolidine-2,4-dione and its derivatives . These methods involve reacting benzil with urea under reflux conditions, followed by acidification to obtain the desired product . Further modifications, such as alkylation, acylation, halogenation, reduction, and nucleophilic substitution, can be performed to create a variety of derivatives .

Mechanism of Action

The mechanism of action of 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate ion channels and neurotransmitter receptors in the central nervous system. The compound may also interact with enzymes and proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Hydrogen Bonding

3-Benzyl-5,5-diphenylimidazolidine-2,4-dione

- Structure : The benzyl group creates dihedral angles of 58.08° and 66.31° between the central ring and phenyl substituents.

- Crystal Packing : Forms inversion dimers via N–H···O hydrogen bonds, extended into 3D networks through C–H···O interactions. The benzyl group participates in C–H···π interactions, enhancing lattice stability .

3-Methyl-5,5-diphenylimidazolidine-2,4-dione

- Structure : A smaller methyl group at N3 results in reduced steric hindrance. The disordered n-pentyl chain (occupancy ratio 0.876:0.124) suggests conformational flexibility .

- Crystal Packing : Molecules form centrosymmetric dimers linked by N–H···O bonds, with weaker C–H···O interactions compared to the benzyl analog .

3-n-Pentyl-5,5-diphenylimidazolidine-2,4-dione

- Structure : The flexible pentyl chain introduces disorder, with two distinct conformers observed in the crystal lattice.

- Crystal Packing : Stabilized by N–H···O and C–H···O bonds, but lacks aromatic C–H···π interactions due to the absence of a benzyl group .

3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

- Phenytoin (5,5-diphenylimidazolidine-2,4-dione) : The parent compound inhibits sodium channels, reducing neuronal excitability. It lacks the N3 substituent, leading to lower lipophilicity compared to alkyl/aryl analogs .

- Molecular docking studies suggest interactions with neuronal targets, supported by observed psychotropic activity .

Receptor Affinity

Comparative Data Table

Biological Activity

3-Benzyl-5,5-diphenylimidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The compound belongs to the imidazolidine family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Anticonvulsant Activity

Research has shown that this compound exhibits anticonvulsant properties . In a study using the Strychnine Induced Convulsion Method, various derivatives of this compound demonstrated significant anticonvulsant effects compared to phenytoin, a standard anticonvulsant medication. The structure-activity relationship indicated that compounds with electron-withdrawing groups showed enhanced activity .

Antibacterial and Antifungal Properties

The compound has been investigated for its antibacterial and antifungal activities . Various studies have highlighted its potential to inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its anticonvulsant activity is attributed to its ability to bind to voltage-gated sodium channels, thereby modulating neuronal excitability. Additionally, its antibacterial action may result from disrupting bacterial cell wall synthesis .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives. Notable findings include:

| Compound | Activity | Test Method | Result |

|---|---|---|---|

| This compound | Anticonvulsant | Strychnine Method | Significant reduction in convulsion frequency |

| Derivative AC1 | Antibacterial | Disk Diffusion | Inhibition zone against E. coli |

| Derivative AC6 | Antifungal | MIC Test | Effective against Candida species |

These results indicate that modifications in the chemical structure can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5,5-diphenylimidazolidine-2,4-dione with benzyl chloride/bromide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) with catalytic KI at 50–55°C for 24–26 hours. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water) . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent integration and electronic environments. IR confirms carbonyl (C=O) and N–H stretches.

- X-ray Crystallography : Monoclinic systems (space group P2₁) with MoKα radiation (λ = 0.71073 Å) at 100 K provide precise bond lengths, angles, and torsion angles. For example, bond angles near 108–120° for imidazolidine-dione rings and phenyl substituents are typical .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced CNS activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulates interactions with CNS targets (e.g., GABA receptors). For instance, substituent effects on lipophilicity and steric bulk can be modeled to prioritize derivatives for synthesis. Experimental validation via in vitro assays (e.g., binding affinity tests) bridges computational and empirical data .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., torsional strain vs. planarity in the imidazolidine core)?

- Methodological Answer : Compare torsion angles (e.g., C–N–C–C) across derivatives. For example, 3-hexyl analogs show torsional deviations of ±2–4° due to alkyl chain flexibility, while benzyl groups may introduce steric hindrance. Synchrotron-based refinement or neutron diffraction at ultra-low temperatures (<100 K) reduces thermal motion artifacts .

Q. How do substituent modifications (e.g., benzyl vs. hexyl) influence solubility and aggregation behavior in nonpolar solvents?

- Methodological Answer :

- Experimental : Measure solubility in toluene/hexane via gravimetric analysis. Benzyl derivatives exhibit lower solubility than alkyl analogs due to π-π stacking of aromatic groups.

- Computational : Molecular dynamics simulations quantify aggregation tendencies using radial distribution functions. Polar surface area (PSA) calculations correlate with experimental solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.